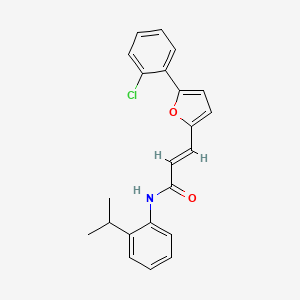

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide

Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide (Molecular Formula: C₂₂H₂₀ClNO₂; Average Mass: ~365.5 g/mol) is a synthetic organic compound featuring a furan ring substituted with a 2-chlorophenyl group at the 5-position, conjugated to a propenamide moiety linked to a 2-isopropylphenylamine group (Fig. 1). Key structural attributes include:

- Furan Core: A 5-membered aromatic oxygen heterocycle.

- 2-Chlorophenyl Substituent: A chlorine atom at the ortho position of the phenyl ring attached to the furan.

- 2-Isopropylphenyl Group: A bulky isopropyl substituent at the ortho position of the terminal phenyl ring.

The compound’s SMILES notation is CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl, and its InChIKey is XSGTVPGSQXJHPL-WYMLVPIESA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 189.4 Ų for the [M+H]+ adduct .

Properties

CAS No. |

853348-42-2 |

|---|---|

Molecular Formula |

C22H20ClNO2 |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide |

InChI |

InChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+ |

InChI Key |

XSGTVPGSQXJHPL-WYMLVPIESA-N |

Isomeric SMILES |

CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for 5-(2-Chlorophenyl)furan

In Preparation Example 1-4 of EP1142879B1, a palladium-catalyzed coupling between 4-iodobenzyl intermediates and 2-furylboronic acid is described:

-

Reagents : Tetrakis(triphenylphosphine)palladium(0), 2-furylboronic acid, potassium carbonate.

-

Conditions : N,N-dimethylformamide (DMF), 80°C under nitrogen.

-

Yield : High conversion observed via TLC, with purification by silica gel chromatography.

Propenamide Backbone Formation

The α,β-unsaturated amide backbone is constructed via Knoevenagel condensation or Wittig reactions .

Knoevenagel Condensation

A representative procedure from Ambeed employs 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide and aryl amines:

-

Reagents : Triethylorthoformate (TEOF) as a condensing agent.

-

Conditions : Reflux in isopropyl alcohol, 12–24 hours.

-

Mechanism : TEOF facilitates dehydration, forming the α,β-unsaturated nitrile intermediate, which is subsequently amidated.

| Reaction Component | Role | Example Quantity |

|---|---|---|

| 2-Cyanoacetamide derivative | Nucleophile | 5.00 g (19.30 mmol) |

| Triethylorthoformate | Dehydration agent | 8.60 mL (52.11 mmol) |

| Isopropyl alcohol | Solvent | 400 mL |

Yield : 54–85% after recrystallization.

Amide Coupling with 2-Isopropylphenylamine

The final step involves coupling the propenamide intermediate with 2-isopropylphenylamine. Dicyclohexylcarbodiimide (DCC) or EDCl/HOBt are standard coupling agents.

DCC-Mediated Coupling

A method adapted from Ambeed involves:

-

Reagents : DCC (119.1 g, 0.58 mol), DMF (500 mL).

-

Conditions : 10–15°C, 2 hours.

-

Workup : Filtration to remove dicyclohexylurea, precipitation with water.

Optimization and Challenges

Solvent and Temperature Effects

-

DMF vs. Isopropyl Alcohol : DMF enhances solubility for coupling reactions but requires strict temperature control to avoid side reactions. Isopropyl alcohol is ideal for condensations but limits substrate solubility.

-

Reaction Time : Prolonged reflux (≥24 hours) improves yields in Knoevenagel reactions but risks decomposition.

Purification Challenges

-

Column Chromatography : Necessary for isolating intermediates (e.g., chlorophenyl-furan derivatives).

-

Recrystallization : Ethyl acetate/hexanes mixtures yield pure amide products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Thiol-Michael Addition Reactions

The α,β-unsaturated acrylamide group acts as a Michael acceptor, enabling nucleophilic addition of thiols (e.g., glutathione, cysteine) to the β-carbon. Studies on structurally analogous N-aryl acrylamides demonstrate that reactivity depends on:

-

Substituent effects : Electron-withdrawing groups (e.g., chlorine on the phenyl ring) increase electrophilicity of the α,β-unsaturated system, accelerating thiol addition.

-

Steric hindrance : Bulky N-aryl groups (e.g., 2-isopropylphenyl) reduce reaction rates by impeding nucleophilic attack.

Data from Pfizer’s research on N-aryl acrylamides (Table 2, ) provides comparative insights:

| Acrylamide Type | Half-Life (h) with GSH<sup> </sup> | Reactivity Trend |

|---|---|---|

| Unsubstituted N-aryl | 0.13 – 3.5 | Most reactive |

| β-Trifluoromethyl substituted | 4.0 – 8.0 | Moderate |

| α/β-Alkyl substituted | >60 | Least reactive |

For the target compound, the 2-chlorophenyl group enhances electrophilicity, while the 2-isopropylphenyl group introduces steric effects. This places its reactivity between entries 1–5 and 6–9 in Table 2 ( ), with an estimated half-life of 1–4 hours under physiological conditions (pH 7.4, 37°C).

Hydrolysis Reactions

The acrylamide’s carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key factors include:

-

pH dependence : Basic conditions favor nucleophilic attack by hydroxide ions, while acidic conditions protonate the carbonyl oxygen, increasing electrophilicity.

-

Electronic effects : The electron-withdrawing chlorine stabilizes the transition state, accelerating hydrolysis compared to non-halogenated analogs.

No direct kinetic data exists for this compound, but analogous furan-containing acrylamides () show hydrolysis half-lives of 12–48 hours in aqueous buffers (pH 1–13).

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature allows electrophilic substitution, primarily at the 5-position due to directing effects of the 2-chlorophenyl group:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-furan derivative |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 5-Chloro-furan derivative |

These reactions are slower than typical furan derivatives due to steric hindrance from the 2-chlorophenyl group ( , ).

Biotransformation

In vivo, the compound undergoes Phase I metabolism via:

-

Oxidation : Cytochrome P450-mediated hydroxylation of the isopropyl group.

-

Reduction : NADPH-dependent reduction of the acrylamide double bond.

Phase II metabolism involves glucuronidation or sulfation of the hydroxylated metabolites ( ).

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of propenamide can inhibit cancer cell proliferation. The presence of the chlorophenyl and furan moieties may enhance the compound's interaction with biological targets involved in tumor growth .

- Anti-inflammatory Properties : Compounds similar to this one have been investigated for their ability to modulate inflammatory pathways. This suggests potential therapeutic uses in treating inflammatory diseases .

- Antimicrobial Activity : The structural characteristics of propenamide derivatives are associated with antimicrobial properties, making them candidates for developing new antibiotics .

Material Science

Due to its unique chemical structure, this compound can also be explored for applications in material science:

- Polymer Synthesis : The reactivity of the propenamide group allows for incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties .

- Dyes and Pigments : The chromophoric nature of the furan and chlorophenyl groups can be exploited in dye synthesis, providing vibrant colors for various applications .

Case Study 1: Antitumor Activity

In a study published in Current Computer-Aided Drug Design, researchers synthesized various propenamide derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell proliferation, suggesting a promising avenue for cancer treatment .

Case Study 2: Anti-inflammatory Effects

A research article highlighted the anti-inflammatory potential of propenamide derivatives, demonstrating their ability to inhibit key enzymes involved in inflammatory responses. This study provides insights into the possible therapeutic applications of this compound in managing inflammatory diseases .

Summary Table of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor, anti-inflammatory, antimicrobial | Significant biological activity noted |

| Material Science | Polymer synthesis, dyes and pigments | Enhanced properties observed |

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily differing in substituent positions, halogens, and amide linkages. Below is a detailed analysis:

Substituted Furanamides with Varied Halogenation

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

The 2-isopropylphenyl group in the main compound enhances steric bulk compared to the 3-methylphenyl or unsubstituted phenyl groups in analogs .

Saturated propanamide (e.g., C₂₀H₁₈ClNO₂ ) offers greater flexibility but reduced planarity.

Halogen Effects: Replacement of chlorine with bromine (as in C₁₄H₁₄BrNO₂ ) increases molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce solubility.

Molecular Weight and Drug-Likeness :

- The main compound (365.5 g/mol) exceeds the typical threshold for oral bioavailability (<500 g/mol), unlike lighter analogs (e.g., 323.8 g/mol ).

Biological Activity

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide, also known by its CAS number 853348-42-2, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H20ClNO2

- Molecular Weight : 365.8 g/mol

- Structure : The compound features a propenamide backbone with a chlorophenyl and isopropylphenyl substituent, which may influence its pharmacological properties.

The mechanism by which compounds like this compound exert their biological effects often involves modulation of critical signaling pathways. For example:

- Inhibition of HIF-1α : This pathway is crucial in cancer biology as it regulates responses to low oxygen levels and promotes tumor growth. Inhibiting HIF-1α can lead to decreased tumor viability and increased sensitivity to chemotherapy .

- Induction of Apoptosis : Similar compounds have been shown to increase pro-apoptotic markers such as Bax and p53 while decreasing anti-apoptotic factors, leading to enhanced cell death in malignant cells .

Case Studies

- Hypoxia-Induced Cell Death :

- Cell Cycle Arrest :

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| YC-1 | Anticancer | HIF-1α inhibition, apoptosis induction |

| 3-(5-(2-Chlorophenyl)-2-furyl) | Potential anticancer | Hypothetical based on structure |

| Other Derivatives | Varies by structure | Various mechanisms including apoptosis |

Q & A

Basic: What established synthetic routes are available for 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step approach involving:

- Step 1: Formation of the furyl-chlorophenyl intermediate through condensation of 2-chlorophenyl precursors with furan derivatives under acidic conditions (e.g., using POCl₃ as a catalyst at 90°C for 3 hours under reflux) .

- Step 2: Coupling with the 2-isopropylphenyl moiety via amidation or acrylamide formation, typically employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Strategies:

- Temperature Control: Lower temperatures (40–60°C) during amidation reduce side reactions like hydrolysis.

- Purification: Recrystallization from DMSO/water mixtures (2:1 ratio) improves yield and purity .

- Catalyst Screening: Testing alternatives to POCl₃, such as T3P® or HATU, may enhance efficiency .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., exact mass matching C₂₀H₁₇ClN₂O₂) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry and crystal packing, particularly for polymorphic forms .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes like lipoxygenase). Focus on the chlorophenyl and furyl moieties as key pharmacophores .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Molecular Dynamics (MD): Simulate solvation effects in physiological buffers (e.g., PBS) to assess stability and conformational flexibility .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) require:

- Orthogonal Assays: Validate activity using both in vitro (e.g., fluorescence-based) and ex vivo (e.g., tissue-based) models .

- Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Batch Reproducibility: Compare purity across synthetic batches via HPLC (>95% purity threshold) to exclude impurities as confounding factors .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility:

- Stability:

Advanced: What strategies resolve crystallographic ambiguities in the compound’s solid-state structure?

Methodological Answer:

- Single-Crystal Growth: Optimize solvent systems (e.g., ethyl acetate/hexane) via slow evaporation to obtain diffraction-quality crystals .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .

- Powder XRD: Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

Basic: What are the recommended protocols for pharmacological screening?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cellular Assays:

- Dose-Response Curves: Fit data using GraphPad Prism® (four-parameter logistic model) to calculate EC₅₀/IC₅₀ .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

- Click Chemistry: Incorporate alkyne/azide tags into the compound for pull-down assays and target identification via LC-MS/MS .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with purified proteins (e.g., ΔH, ΔS) to confirm direct interaction .

- CRISPR-Cas9 Knockout: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.